molecular formula C25H37NO9 B13854945 cis-Dihydrotetrabenazine Glucuronide-d6

cis-Dihydrotetrabenazine Glucuronide-d6

Número de catálogo: B13854945
Peso molecular: 501.6 g/mol
Clave InChI: YDJCTMWZMQNVOB-QEFMAVOKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydrotetrabenazine Glucuronide-d6 involves the glucuronidation of cis-Dihydrotetrabenazine. The process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the substrate. The reaction conditions often include a suitable buffer system and cofactors necessary for enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve biocatalysis, where engineered enzymes are used to achieve high diastereoselectivity and yield . Machine learning-assisted directed evolution has been explored to enhance the efficiency of enzyme-catalyzed reactions .

Análisis De Reacciones Químicas

Types of Reactions: cis-Dihydrotetrabenazine Glucuronide-d6 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronide derivatives, while reduction may produce reduced forms of the compound.

Mecanismo De Acción

The mechanism of action of cis-Dihydrotetrabenazine Glucuronide-d6 involves its role as a dopamine-depleting agent. It inhibits the vesicular monoamine transporter (VMAT), leading to a decrease in dopamine storage and release. This reduction in dopamine levels helps alleviate symptoms of hyperkinetic movement disorders.

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in research studies . This labeling provides insights into the compound’s pharmacokinetics and metabolic pathways.

Propiedades

Fórmula molecular

C25H37NO9

Peso molecular

501.6 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3

Clave InChI

YDJCTMWZMQNVOB-QEFMAVOKSA-N

SMILES isomérico

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H]

SMILES canónico

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.